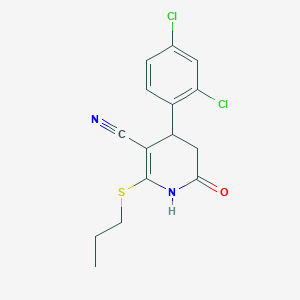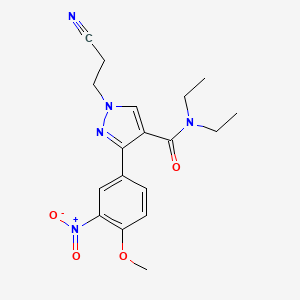![molecular formula C22H15BrN2OS B5203094 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5203094.png)
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide, also known as BPTES, is a small molecule inhibitor that targets the enzyme glutaminase (GLS). GLS is responsible for converting glutamine to glutamate, which is an important process in cancer cell growth and proliferation. BPTES has shown promising results in preclinical studies as a potential anticancer drug.
Mechanism of Action
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide works by binding to the active site of GLS, thereby inhibiting its activity. This leads to a decrease in the conversion of glutamine to glutamate, which is essential for cancer cell growth and proliferation. 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been shown to selectively target cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been shown to decrease the levels of glutamate and increase the levels of glutamine. 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been shown to decrease the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to the development and progression of cancer.
Advantages and Limitations for Lab Experiments
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized. 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has also been shown to selectively target cancer cells, while sparing normal cells. However, 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has poor pharmacokinetic properties, which can limit its effectiveness as a drug.
Future Directions
There are several future directions for the study of 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide. One area of research is the development of more potent and selective GLS inhibitors. Another area of research is the study of the combination of 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide with other anticancer drugs. 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has also been studied for its potential use in combination with immunotherapy. Finally, 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been studied for its potential use in other diseases, such as neurodegenerative disorders.
Synthesis Methods
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide can be synthesized through a multi-step process involving various chemical reactions. The first step involves the reaction of 4-bromo-2-nitrobenzoic acid with thionyl chloride to form 4-bromo-2-chlorobenzoic acid. This is followed by the reaction of 4-bromo-2-chlorobenzoic acid with 4-aminophenylacetylene to form 4-bromo-N-(2-phenylethynyl)benzamide. Finally, the addition of carbonothioyl chloride to 4-bromo-N-(2-phenylethynyl)benzamide results in the formation of 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide.
Scientific Research Applications
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential use as an anticancer drug. Preclinical studies have shown that 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide can selectively inhibit GLS in cancer cells, leading to a decrease in cell growth and proliferation. 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has also been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and etoposide. In addition, 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been studied for its potential use in treating other diseases, such as malaria and tuberculosis.
properties
IUPAC Name |
4-bromo-N-[[2-(2-phenylethynyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2OS/c23-19-14-12-18(13-15-19)21(26)25-22(27)24-20-9-5-4-8-17(20)11-10-16-6-2-1-3-7-16/h1-9,12-15H,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPGUEUKPRDILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=S)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-{[2-(phenylethynyl)phenyl]carbamothioyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpropanamide](/img/structure/B5203019.png)
![N-[5-(1-{2-[(2-isopropylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5203024.png)
![(3,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B5203029.png)


![N-{5-chloro-2-methoxy-4-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5203049.png)

![N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5203069.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5203078.png)

![2-amino-7-methyl-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5203091.png)
![2-isopropoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5203099.png)

